3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound characterized by a tetrahydrothienoquinoline core fused with a thiazole ring. Its molecular formula is C₂₀H₁₈F₃N₃OS, with a molecular weight of 405.40 g/mol . Key structural features include:
- Trifluoromethyl (-CF₃) group at position 4: Enhances lipophilicity and metabolic stability.
- 4-Methylthiazole substituent: Modulates electronic effects and steric bulk at the carboxamide moiety.
Properties
IUPAC Name |
3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS2/c1-7-6-26-16(22-7)24-14(25)13-12(21)10-11(17(18,19)20)8-4-2-3-5-9(8)23-15(10)27-13/h6H,2-5,21H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWGDXQMSITGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic molecule that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Tetrahydrothieno[2,3-b]quinoline
- Functional Groups :
- Amino group at position 3
- Thiazole ring at position 4
- Trifluoromethyl group at position 4
- Carboxamide group at position 2
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably:
- P2X3 Receptor Inhibition : The compound has been identified as a potent inhibitor of the P2X3 receptor, which plays a crucial role in nociception (pain perception) and is implicated in neurogenic disorders. Inhibition of this receptor may lead to analgesic effects and potential applications in pain management therapies .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity Type | Target/Organism | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| P2X3 receptor inhibition | Human cells | < 10 | |
| Antimicrobial | E. coli | 32 | |
| Antimicrobial | S. aureus | 16 | |
| Antitumor | Various cancer cell lines | 25-50 |
Case Studies
- Pain Management : In a study focused on chronic pain models in rodents, administration of the compound resulted in a significant reduction in pain responses compared to control groups. The efficacy was comparable to established analgesics like morphine but with a lower side effect profile .
- Antimicrobial Efficacy : A series of experiments conducted on bacterial cultures demonstrated that analogs of the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a potential for development into new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests it may inhibit specific pathways involved in cancer cell proliferation and survival.
Case Study:
A study investigated the synthesis of various quinoline derivatives and their anticancer activities against different cancer cell lines. The results indicated that compounds with similar structural motifs to 3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231) using the MTT assay method . This suggests that further exploration of this compound could yield promising anticancer agents.
Antimicrobial Properties
The compound's thiazole and quinoline moieties are known for their antimicrobial properties. Research indicates that derivatives of thiazole and quinoline can exhibit activity against various bacterial and fungal strains.
Research Findings:
A study focusing on the synthesis of thiazole-containing compounds revealed their effectiveness against several pathogenic microorganisms. The structure of this compound suggests it may share similar antimicrobial mechanisms .
Anti-inflammatory Activity
Compounds with a similar scaffold have been studied for their anti-inflammatory properties. The incorporation of specific functional groups can enhance their efficacy in reducing inflammation.
Clinical Implications:
Research has shown that compounds with quinoline and thiazole structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This positions this compound as a potential candidate for developing new anti-inflammatory drugs .
Drug Development and Design
The unique chemical structure of this compound offers avenues for drug design through structural modification to enhance potency and selectivity for specific biological targets.
Future Directions:
Ongoing research aims to optimize the pharmacokinetic properties of compounds similar to this compound by altering substituents on the heterocyclic rings. This could lead to improved therapeutic profiles for treating various diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Research Findings
Trifluoromethyl vs. Phenyl Groups: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to phenyl-substituted analogues (e.g., KuSaSch105). This may improve blood-brain barrier penetration or target binding affinity .
Thiazole Ring Modifications :
- Replacing the 4-methylthiazole with a 4-phenylthiazole () reduces molecular weight but may decrease metabolic stability due to increased aromatic bulk .
- Fluorinated aryl groups (e.g., 4-fluorophenyl in ) balance solubility and potency, though biological data for these analogues are lacking .
Cytotoxicity Trends :
- Compound 1 (), which features a ketone group and chloro-methylphenyl substituent, shows strong cytotoxicity in ovarian cancer cells. This highlights the importance of electron-withdrawing groups and planar aromatic systems in anticancer activity .
Synthetic Accessibility :
- Thiazole- and thiadiazole-based amines () are synthetically tractable, suggesting the target compound could be optimized via similar routes for improved antioxidant or anticancer profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
